2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a bromophenyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-bromoaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the carbonyl carbon of 2,2,2-trifluoroethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and the trifluoroethyl group contribute to its binding affinity and specificity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- 2-((4-Fluorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- 2-((4-Methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoroethyl group also imparts distinct chemical properties, making this compound valuable for various applications.
Properties
Molecular Formula |
C10H10BrF3N2O |
---|---|
Molecular Weight |
311.10 g/mol |
IUPAC Name |
2-(4-bromoanilino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C10H10BrF3N2O/c11-7-1-3-8(4-2-7)15-5-9(17)16-6-10(12,13)14/h1-4,15H,5-6H2,(H,16,17) |
InChI Key |
JIFSXKHFUMJSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NCC(F)(F)F)Br |
Origin of Product |
United States |
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